REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([S:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:3]=1.[H][H]>CC(O)C.[Ni]>[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([S:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:3]=1
|
Name
|
|
Quantity
|
107.1 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1[N+](=O)[O-])SC1=CC=CC=C1
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Type
|
CUSTOM
|
Details
|
while stirring continuously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with 2-propanol
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under vacuum
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
recrystallized from 2-propanol
|
Type
|
WASH
|
Details
|
After washing the hydrogenation apparatus
|
Type
|
CUSTOM
|
Details
|
twice with 1000 mL of THF, evaporation
|
Type
|
CUSTOM
|
Details
|
under reduced pressure and recrystallization from 2-propanol
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC=C1N)SC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80.4 g | |
YIELD: PERCENTYIELD | 87.1% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |